

ANT4: A Promising Target for Non-Hormonal Male Contraception

Author: BenchChem Technical Support Team. **Date:** December 2025

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A deep dive into the validation of Adenine Nucleotide Translocase 4 (**ANT4**) as a target for a reversible, non-hormonal male contraceptive, with a comparative look at alternative strategies.

The quest for a safe, effective, and reversible male contraceptive has led researchers to explore a variety of non-hormonal targets. Among these, the testis-specific mitochondrial protein **ANT4** (also known as SLC25A31) has emerged as a compelling candidate. This guide provides a comprehensive validation of **ANT4** as a male contraceptive target, presenting key experimental data, detailed methodologies, and a comparison with other non-hormonal alternatives for an audience of researchers, scientists, and drug development professionals.

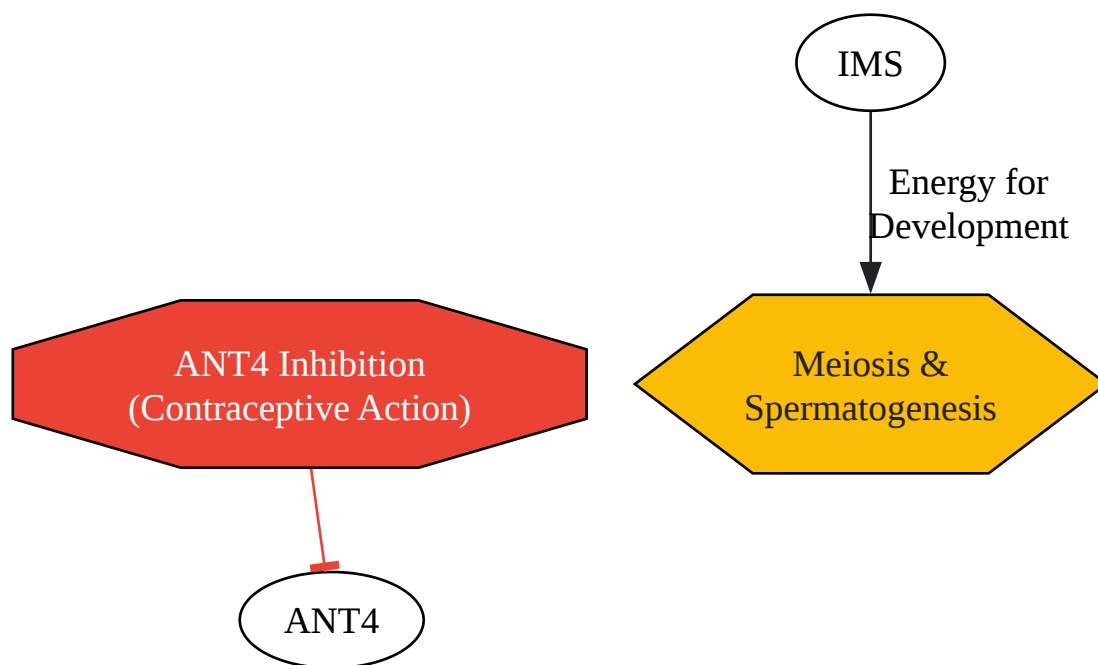
The Critical Role of ANT4 in Male Fertility

ANT4 is a member of the adenine nucleotide translocator family, responsible for exchanging ATP and ADP across the inner mitochondrial membrane. This process is fundamental for cellular energy metabolism.^[1] While other ANT isoforms are widely expressed, **ANT4** expression is uniquely and highly localized to spermatocytes, the germ cells undergoing meiosis.^[1] This testis-specific expression profile makes it an attractive target for contraception, as it minimizes the risk of off-target effects in other tissues.

Mechanism of Action: Energy Depletion in Spermatogenesis

Spermatogenesis is an incredibly energy-intensive process. The expression of **ANT4** is highest in spermatocytes, indicating a critical need for efficient energy transport during meiosis.^[1] The

inactivation of the X chromosome during spermatogenesis silences the ubiquitously expressed **ANT2** gene, leaving **ANT4** as the primary ADP/ATP carrier.[1] Inhibition of **ANT4** would disrupt the energy supply to spermatocytes, leading to cell cycle arrest and apoptosis, thereby preventing the formation of mature sperm.



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Preclinical Validation: Evidence from Knockout Mouse Models

The indispensable role of **ANT4** in male fertility has been robustly demonstrated in preclinical studies using knockout mouse models. Mice genetically engineered to lack the **ANT4** gene (*Slc25a31*^{-/-}) exhibit complete male infertility.[1]

Quantitative Analysis of the **ANT4** Knockout Phenotype

While specific numerical data is sparsely tabulated in the initial publications, the qualitative descriptions from studies on **Ant4**-deficient mice provide a clear picture of its contraceptive potential.

| Parameter | Wild-Type (WT) Mice | ANT4 Knockout (Slc25a31 ^{-/-}) Mice | Reference |
|------------------|---------------------------------------|---|------------------------------|
| Fertility | Fertile | Completely Infertile | [1] |
| Testis Size | Normal | Significantly Reduced | [1] |
| Spermatogenesis | Normal progression through all stages | Severe reduction of spermatocytes, increased apoptosis, and meiotic arrest. | [1][2] |
| Sperm Count | Normal | Azoospermia (absence of sperm) | Implied by meiotic arrest[1] |
| Other Phenotypes | No distinguishable abnormalities | No other distinguishable abnormalities | [1] |

Experimental Protocols for Target Validation

Validating a male contraceptive target like **ANT4** involves a series of well-defined experimental procedures to assess its impact on fertility and overall health.

Mouse Fertility Testing

A standard protocol to assess the fertility of male mice involves continuous mating trials.

- **Animal Housing:** Individually house male mice (both knockout and wild-type controls) for at least 72 hours before pairing to normalize physiological and behavioral status.[1]
- **Pairing:** House each male mouse with two fertile female mice.[1]
- **Mating Monitoring:** Monitor for the presence of a vaginal plug daily, which indicates mating has occurred.
- **Pregnancy and Litter Assessment:** Record the number of pregnancies and the litter size (number of pups) for each pairing over a defined period (e.g., 2-3 months).

- **Data Analysis:** The key endpoints are the fertility rate (percentage of males that produce offspring) and the average litter size.

Histological Analysis of Testes

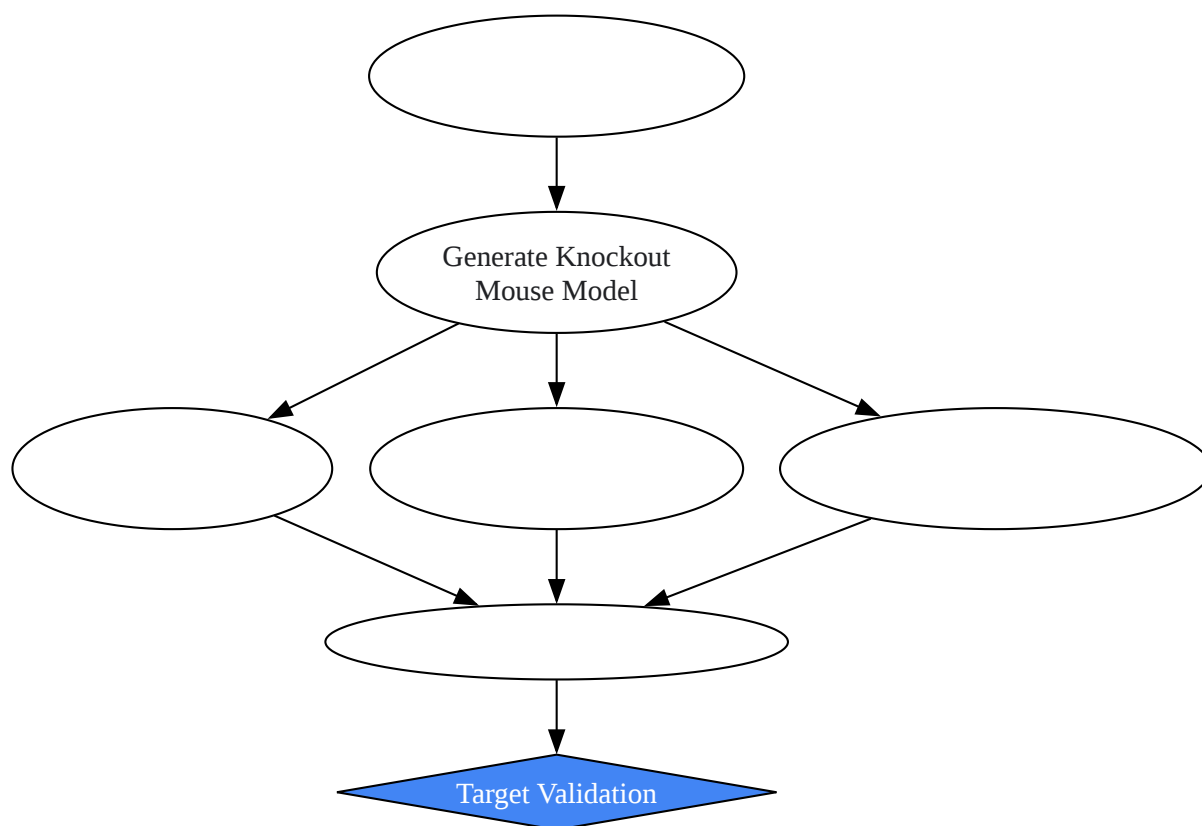
To understand the cellular basis of infertility, histological examination of the testes is crucial.

- **Tissue Preparation:** Euthanize male mice and dissect the testes. Fix the testes in a suitable fixative (e.g., 4% paraformaldehyde or Bouin's solution).
- **Embedding and Sectioning:** Dehydrate the fixed tissues, embed them in paraffin wax, and cut thin sections (e.g., 5 μm).
- **Staining:** Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular architecture of the seminiferous tubules.
- **Microscopic Examination:** Analyze the stained sections under a microscope to identify the different stages of spermatogenesis and to detect any abnormalities, such as the absence of specific germ cell types or signs of apoptosis.

Assessment of Meiotic Arrest

To pinpoint the stage at which spermatogenesis is halted, specific molecular markers are used.

- **Immunofluorescence Staining:** Use antibodies against proteins that are specific to different stages of meiosis (e.g., SYCP3 for synaptonemal complex, γH2AX for DNA double-strand breaks) on testis sections.
- **Fluorescence Microscopy:** Visualize the stained sections using a fluorescence microscope to determine the stage of meiotic arrest. For **ANT4** knockout mice, a significant reduction in spermatocytes is observed, indicating an early meiotic arrest.[\[1\]](#)



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Comparative Analysis of Non-Hormonal Male Contraceptive Targets

ANT4 is one of several non-hormonal targets being investigated for male contraception. A comparison with other leading candidates highlights the unique advantages and potential challenges of each approach.

| Target/Method | Mechanism of Action | Stage of Development | Key Advantages | Potential Challenges |
|--|--|---------------------------------|---|--|
| ANT4 | Inhibition of mitochondrial ATP/ADP transport in spermatocytes, leading to meiotic arrest. | Preclinical (Target Validation) | Testis-specific expression minimizes off-target effects; non-hormonal. | Development of a specific and potent small molecule inhibitor is required. |
| YCT-529 | Retinoic Acid Receptor Alpha (RAR- α) inhibitor, blocking sperm production. | Phase I Clinical Trials[3][4] | 99% effective in preventing pregnancies in mice; reversible; non-hormonal.[5] | Long-term safety in humans is still under investigation. |
| RISUG® (Reversible Inhibition of Sperm Under Guidance) | A polymer gel is injected into the vas deferens, physically blocking sperm. | Phase III Clinical Trials[6] | Long-acting and reversible with a second injection; non-hormonal. | Requires a medical procedure for administration and reversal. |
| Soluble Adenylyl Cyclase (sAC) Inhibitors | Temporarily inhibits an enzyme essential for sperm motility. | Preclinical | On-demand, rapid-acting, and quickly reversible.[7] | The window of efficacy is short, requiring precise timing. |

Conclusion

The validation of **ANT4** as a male contraceptive target is strongly supported by preclinical evidence demonstrating its essential and specific role in spermatogenesis. The complete infertility observed in **ANT4** knockout mice, coupled with the absence of other discernible health effects, underscores its potential for a safe and targeted contraceptive approach.[1] While the development of a specific **ANT4** inhibitor is still in the early stages, the foundational research provides a compelling rationale for its pursuit. As the landscape of male contraception continues to evolve, non-hormonal targets like **ANT4** offer a promising alternative to hormonal

methods, potentially providing men with a wider range of safe, effective, and reversible options for family planning.

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- To cite this document: BenchChem. [ANT4: A Promising Target for Non-Hormonal Male Contraception]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192132#validation-of-ant4-as-a-male-contraceptive-target]

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